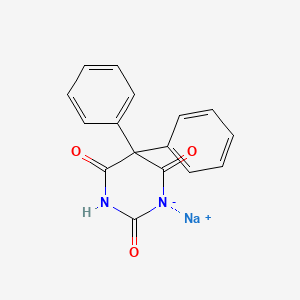
Barbituric acid, 5,5-diphenyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are characterized by a pyrimidine ring with two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with a diketone, such as benzil.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts acylation reaction.
Sodiooxy Substitution: The sodiooxy group is introduced by treating the compound with sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sodiooxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinediones.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenyl groups may enhance its binding affinity, while the sodiooxy group can influence its solubility and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxy group instead of a sodiooxy group.
5,5-Diphenyl-2-chloro-4,6(1H,5H)-pyrimidinedione: Contains a chloro group instead of a sodiooxy group.
Uniqueness
The presence of the sodiooxy group in 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione makes it unique in terms of its reactivity and potential applications. This group can influence the compound’s solubility, stability, and interaction with other molecules, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
64038-07-9 |
|---|---|
Molekularformel |
C16H11N2NaO3 |
Molekulargewicht |
302.26 g/mol |
IUPAC-Name |
sodium;5,5-diphenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3.Na/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13;/h1-10H,(H2,17,18,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
DALJCFUPKQGBLK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
Verwandte CAS-Nummern |
21914-07-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



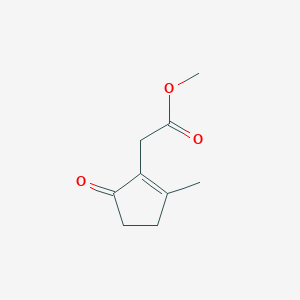
![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
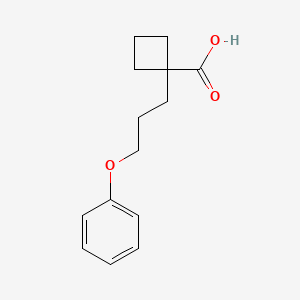
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
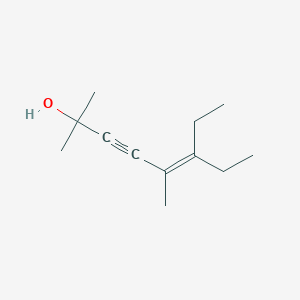
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
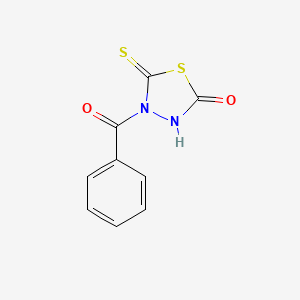

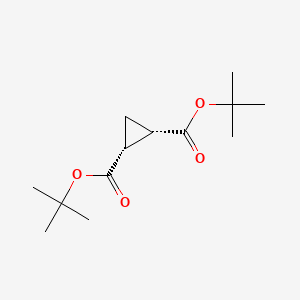
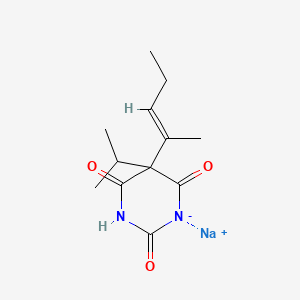
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
